molecular formula C16H18N6OS B2587096 N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2309751-22-0

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2587096
CAS No.: 2309751-22-0
M. Wt: 342.42
InChI Key: RWVPECJAUXQMQE-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the pyridine moiety, and the construction of the thiadiazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide include other pyrazole, pyridine, and thiadiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-3-4-13-15(24-21-19-13)16(23)18-10-12-9-14(20-22(12)2)11-5-7-17-8-6-11/h5-9H,3-4,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVPECJAUXQMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=CC(=NN2C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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